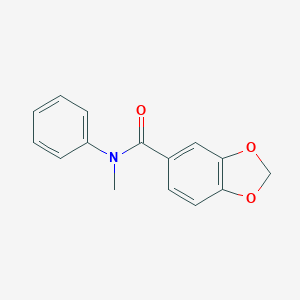
N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide, also known as methylone, is a synthetic cathinone that belongs to the substituted amphetamine class of drugs. It was first synthesized in the early 1990s and has gained popularity as a recreational drug due to its stimulant and empathogenic effects. However, its potential as a research tool in the field of neuroscience and pharmacology has also been explored.
Mécanisme D'action
Methylone acts by inhibiting the reuptake of serotonin, norepinephrine, and dopamine, leading to an increase in their extracellular concentrations. This results in a stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and empathy. It has also been found to have affinity for the serotonin 5-HT2A receptor, which may contribute to its hallucinogenic properties.
Biochemical and Physiological Effects
Methylone has been found to increase the release of dopamine, serotonin, and norepinephrine in the brain, leading to its stimulant and empathogenic effects. It has also been found to increase heart rate, blood pressure, and body temperature, which can be potentially harmful at high doses. Long-term use of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide has been associated with neurotoxicity and cognitive impairment.
Avantages Et Limitations Des Expériences En Laboratoire
Methylone has been used as a research tool in various studies investigating the role of monoamine neurotransmitters in behavior and cognition. Its structural similarity to other amphetamines such as MDMA has allowed for comparisons to be made between the effects of these compounds. However, its recreational use and potential for abuse have limited its use in research settings.
Orientations Futures
Further research is needed to fully understand the mechanisms of action and potential therapeutic uses of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide. Its potential as a treatment for psychiatric disorders such as depression and anxiety should be explored. Additionally, the development of selective SNDRI compounds with fewer side effects could lead to the development of safer and more effective treatments for these disorders.
Méthodes De Synthèse
The synthesis of N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This reaction is typically carried out using reductive amination, which involves the reduction of the imine intermediate to the amine using a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Methylone has been used as a research tool in the field of neuroscience and pharmacology due to its structural similarity to other amphetamines such as MDMA (3,4-methylenedioxymethamphetamine) and its potential as a monoamine transporter substrate. It has been found to act as a non-selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which means that it increases the levels of these neurotransmitters in the brain. This property has been exploited in various studies to investigate the role of these neurotransmitters in behavior and cognition.
Propriétés
Formule moléculaire |
C15H13NO3 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-methyl-N-phenyl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H13NO3/c1-16(12-5-3-2-4-6-12)15(17)11-7-8-13-14(9-11)19-10-18-13/h2-9H,10H2,1H3 |
Clé InChI |
KUHILLSHTJTZEW-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(3,4-dichlorobenzyl)-N-[3-(diethylamino)propyl]amine](/img/structure/B263709.png)

![N-[2-(4-morpholinyl)ethyl]-N-(2-phenylpropyl)amine](/img/structure/B263714.png)
![2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol](/img/structure/B263715.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B263718.png)
![N-[3-(diethylamino)propyl]-N-[2-(trifluoromethyl)benzyl]amine](/img/structure/B263719.png)
![2-[(2-Ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B263725.png)
![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![N-tert-butyl-2-(4-{[(2-hydroxyethyl)amino]methyl}phenoxy)acetamide](/img/structure/B263730.png)

